molecular formula C21H17N5OS B3789571 [3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone

[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone

Cat. No.: B3789571
M. Wt: 387.5 g/mol
InChI Key: BCJKOZZYCZHTDT-UHFFFAOYSA-N
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Description

[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolopyridine core with a thiadiazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of [3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone typically involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent attachment of the thiadiazole group. Common synthetic routes may include:

    Formation of the Pyrazolopyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of catalysts and solvents.

    Attachment of the Thiadiazole Group: This step may involve the reaction of the pyrazolopyridine intermediate with thiadiazole-containing reagents under controlled conditions.

Industrial production methods for this compound would likely focus on optimizing yield and purity through the use of advanced techniques such as continuous-flow synthesis and high-throughput screening.

Chemical Reactions Analysis

[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of [3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as the PI3K/AKT pathway or the MAPK pathway, affecting cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

When compared to similar compounds, [3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone stands out due to its unique structure and potential applications. Similar compounds include:

    This compound: This compound shares the pyrazolopyridine core but differs in the attached functional groups.

    This compound: Similar in structure but with variations in the thiadiazole moiety.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Properties

IUPAC Name

[3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5OS/c27-21(19-13-28-25-23-19)26-11-10-18-17(12-26)20(24-22-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJKOZZYCZHTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CSN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone
Reactant of Route 3
[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone
Reactant of Route 4
[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone
Reactant of Route 5
[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(thiadiazol-4-yl)methanone

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